molecular formula C12H21NOS2 B7630541 2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol

2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol

Cat. No. B7630541
M. Wt: 259.4 g/mol
InChI Key: XKEZMCXYSPFLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol is a chemical compound that belongs to the class of beta adrenergic agonists. This compound is used in scientific research for its potential to stimulate beta adrenergic receptors, which are involved in various physiological processes.

Mechanism of Action

2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol acts as a beta adrenergic agonist by binding to and activating beta adrenergic receptors. This activation leads to the stimulation of various downstream signaling pathways, which can have effects on various physiological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol depend on the specific beta adrenergic receptor subtype that is being activated. Generally, activation of beta adrenergic receptors can lead to increased heart rate, increased contractility of the heart, increased metabolism, and relaxation of smooth muscle.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol in lab experiments is its specificity for beta adrenergic receptors. This specificity allows researchers to study the effects of beta adrenergic receptor activation without the confounding effects of other signaling pathways. However, one limitation of using this compound is that it may not accurately reflect the physiological effects of endogenous beta adrenergic receptor agonists.

Future Directions

There are several future directions for research involving 2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol. One direction is to investigate the effects of this compound on different beta adrenergic receptor subtypes, as well as the downstream signaling pathways that are activated. Another direction is to investigate the potential therapeutic uses of this compound, such as in the treatment of cardiovascular disease or metabolic disorders. Additionally, further studies are needed to fully understand the limitations and potential confounding effects of using this compound in lab experiments.

Synthesis Methods

The synthesis of 2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol involves the reaction of 2-(1-thiophen-2-ylethylamino)ethanethiol with 2-methylpropan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by protonation.

Scientific Research Applications

2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol has been extensively studied in scientific research for its potential to stimulate beta adrenergic receptors. This compound has been used in various studies to investigate the role of beta adrenergic receptors in physiological processes such as cardiac function, metabolism, and immune response.

properties

IUPAC Name

2-methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NOS2/c1-10(11-5-4-7-16-11)13-6-8-15-9-12(2,3)14/h4-5,7,10,13-14H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEZMCXYSPFLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NCCSCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.